Product packaging for 1-(Phenylsulfonyl)aziridine(Cat. No.:CAS No. 10302-15-5)

1-(Phenylsulfonyl)aziridine

Cat. No.: B082348
CAS No.: 10302-15-5
M. Wt: 183.23 g/mol
InChI Key: AXWKGBIMVDATLR-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)aziridine (CAS 10302-15-5) is a prototypical N -sulfonyl aziridine that serves as a highly valuable and versatile building block in organic synthesis . The compound features a strained three-membered ring, and the electron-withdrawing phenylsulfonyl group powerfully activates the aziridine ring toward nucleophilic attack by polarizing the C–N bonds . This activation enhances the electrophilicity of the ring carbon atoms, facilitating a broad spectrum of highly regio- and stereoselective ring-opening reactions with various nucleophiles, including arenes, heteroarenes, amines, and alcohols, to generate important β-substituted ethylamine derivatives . Beyond ring-opening transformations, this compound is a crucial three-atom synthon in cycloaddition chemistry. It participates in catalytic [3+2] cycloadditions with non-activated alkenes, enabled by novel activation modes such as cooperative chalcogen bonding (Se···O and Se···N interactions), offering an alternative to traditional Lewis acid catalysts . Furthermore, its reactivity can be leveraged in domino ring-opening-cyclization (DROC) sequences and metal-catalyzed reactions to construct complex nitrogen-containing heterocycles, including privileged scaffolds like pyrrolidines and imidazolidines . These diverse reactivities make this aziridine an indispensable substrate for synthesizing biologically active molecules such as alkaloids, aza-sugars, amino acids, and β-lactam antibiotics . CAS Number: 10302-15-5 Molecular Formula: C 8 H 9 NO 2 S Molecular Weight: 183.23 g/mol This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B082348 1-(Phenylsulfonyl)aziridine CAS No. 10302-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)aziridine
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InChI

InChI=1S/C8H9NO2S/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AXWKGBIMVDATLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID8065030
Record name Aziridine, 1-(phenylsulfonyl)-
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Molecular Weight

183.23 g/mol
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CAS No.

10302-15-5
Record name 1-(Phenylsulfonyl)aziridine
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Record name 1-(Phenylsulfonyl)aziridine
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Record name Aziridine, 1-(phenylsulfonyl)-
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Record name Aziridine, 1-(phenylsulfonyl)-
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Record name 1-(phenylsulphonyl)aziridine
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Record name 1-(PHENYLSULFONYL)AZIRIDINE
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Synthetic Methodologies for 1 Phenylsulfonyl Aziridine and Analogues

Classical Sulfonylation Approaches

Traditional methods for the synthesis of N-sulfonylated aziridines often rely on the direct sulfonylation of a pre-formed aziridine (B145994) ring or a one-pot synthesis from appropriate precursors. These methods are well-established and widely used for their reliability and simplicity.

Direct Sulfonylation of Aziridine

The most straightforward approach to 1-(phenylsulfonyl)aziridine involves the reaction of aziridine with phenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. While conceptually simple, the handling of the volatile and toxic parent aziridine necessitates careful experimental procedures. A more common and practical approach involves the one-pot synthesis from 2-amino alcohols, which generates the aziridine in situ followed by sulfonylation.

The efficiency of the direct synthesis of N-tosyl aziridines from 2-amino alcohols is highly dependent on the reaction conditions. Two effective one-pot procedures have been developed that utilize simple inorganic bases and offer complementary reactivity based on the substitution pattern of the amino alcohol nih.gov.

For the synthesis of the unsubstituted parent compound and less hindered homologues, a two-phase system of water and dichloromethane with potassium hydroxide as the base has been shown to be highly effective. In a typical procedure, tosyl chloride is added portionwise to a vigorously stirred mixture of the 2-amino alcohol, potassium hydroxide, water, and dichloromethane at room temperature. The reaction is generally complete within 30 minutes nih.gov.

Conversely, for more sterically hindered, higher substituted 2-amino alcohols, a combination of potassium carbonate as the base and acetonitrile as the solvent provides superior yields. In this method, the reaction is stirred at room temperature for a longer period, typically around 6 hours nih.gov. These procedures avoid the need for anhydrous conditions and produce only inorganic salts as byproducts, simplifying purification nih.gov.

The selection of the base and solvent system is therefore critical and should be tailored to the specific substrate.

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of (S)-N-Tosyl Aziridines from (S)-Amino Alcohols nih.gov

EntryStarting Amino Alcohol (R group)MethodBaseSolvent SystemYield (%)
1HBKOHH₂O/CH₂Cl₂High
2CH₃BKOHH₂O/CH₂Cl₂High
3CH₂CH(CH₃)₂AK₂CO₃AcetonitrileHigh
4CH(CH₃)₂AK₂CO₃AcetonitrileHigh

Method A: K₂CO₃ in acetonitrile. Method B: KOH in H₂O/CH₂Cl₂.

The direct N-sulfonylation of aziridine with phenylsulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The nitrogen atom of the aziridine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This reaction is generally considered to proceed through a concerted one-step SN2-type mechanism nih.gov.

In this mechanism, the nucleophilic nitrogen atom of the aziridine attacks the sulfur atom of the phenylsulfonyl chloride, leading to a trigonal bipyramidal transition state. Simultaneously, the chloride ion, which is the leaving group, departs. The presence of a base is crucial to deprotonate the aziridine nitrogen, increasing its nucleophilicity and to neutralize the HCl formed, driving the reaction to completion.

Kinetic and computational studies on the nucleophilic substitution at the sulfur of arylsulfonyl chlorides support the SN2-like mechanism. The rate of this reaction is influenced by the electronic properties of the substituents on the arenesulfonyl chloride. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the sulfur atom, accelerating the reaction, while electron-donating groups have the opposite effect nih.gov. The reaction is also subject to steric effects, although sometimes counterintuitive "steric acceleration" has been observed with ortho-alkyl substituted sulfonyl chlorides, which is attributed to the relief of ground-state strain in the transition state nih.govmdpi.com.

Advanced Aziridination Strategies for N-Sulfonyl Aziridines

Modern synthetic chemistry has seen the development of more sophisticated methods for the construction of the N-sulfonyl aziridine ring system. These advanced strategies often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Nitrene Insertion Reactions

A powerful and atom-economical method for the formation of aziridines is the direct addition of a nitrene group to an alkene. For the synthesis of N-sulfonyl aziridines, sulfonyl nitrenes are generated in situ from sulfonyl azides. These reactive intermediates can then undergo a [2+1] cycloaddition with an alkene to form the desired aziridine.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of reactive intermediates. In the context of N-sulfonyl aziridine synthesis, this technology has been successfully applied to the aziridination of alkenes using sulfonyl azides as the nitrene precursor acs.orgnih.gov.

This approach involves the reductive activation of a sulfonyl azide (B81097) by a photocatalyst. Mechanistic investigations, including luminescence quenching studies and kinetic analysis, suggest that the reaction proceeds through the formation of a nitrene radical anion intermediate, rather than the more commonly proposed triplet nitrene acs.orgresearchgate.net. The choice of photocatalyst is crucial; for instance, polypyridyl ruthenium complexes are effective as they can be excited by visible light acs.org.

The reaction is initiated by a single-electron transfer (SET) from the excited photocatalyst to the sulfonyl azide, which facilitates the aziridination process. The introduction of electron-withdrawing groups on the phenylsulfonyl azide is generally favorable for the reaction, as it facilitates the initial SET step acs.org. For example, the use of CF₃-substituted sulfonyl azides provides the corresponding aziridines in good yields acs.org.

This method displays good functional group compatibility and allows for the aziridination of unactivated alkenes under mild conditions acs.orgnih.gov.

Table 2: Photocatalytic Aziridination of Styrene with Various Sulfonyl Azides acs.org

EntryPhenylsulfonyl Azide SubstituentYield of Aziridine (%)
14-CF₃~40
23-CF₃~40
33,5-(CF₃)₂Diminished
44-OCH₃Low
Metal-Free Aziridination of Unactivated Olefins (e.g., Using Hydroxylamine-O-Sulfonic Acids)

The direct aziridination of unactivated olefins represents a significant challenge in synthetic chemistry. One prominent method involves the use of hydroxylamine-O-sulfonic acids as effective aminating agents. While often catalyzed by transition metals like rhodium, the underlying principle focuses on the transfer of a nitrene equivalent to an alkene. nih.govbohrium.com

Hydroxylamine-O-sulfonic acid (HOSA) is an inexpensive, readily available, and thermally stable source of electrophilic nitrogen. nih.gov The reaction is typically performed in a suitable solvent such as hexafluoroisopropanol (HFIP), which is effective in promoting the reaction. A base, like pyridine, is also required. nih.gov This transformation is notable for its operational simplicity, tolerance to oxygen and moisture, and scalability. bohrium.comchemrxiv.org The process is stereospecific, meaning the stereochemistry of the starting olefin is retained in the resulting aziridine product. nih.gov A wide array of functional groups are tolerated in the olefin substrate, allowing for the synthesis of diverse N-H aziridines in good to excellent yields. bohrium.com The byproducts are inorganic sulfates, which can be easily removed through a simple aqueous workup. nih.gov

Olefin SubstrateProduct YieldReference
(Z)-cyclooctene97% chemrxiv.org
Norbornene74% chemrxiv.org
Terpinen-4-ol67% chemrxiv.org
Trans linear internal olefin42% chemrxiv.org

Aza-Darzens Reactions

The aza-Darzens reaction is a powerful method for the synthesis of aziridines. It involves the reaction of an imine with the enolate of an α-haloester or a related carbanion, leading to the formation of an aziridine ring. This reaction creates two new stereocenters at the C(2) and C(3) positions of the aziridine. acs.org

Reactants and Catalytic Systems for Aziridine Formation

The key reactants in the aza-Darzens synthesis of sulfonylated aziridines are an N-sulfonylimine and a carbanion derived from an α-halo compound. The choice of reactants and the catalytic system is crucial for the reaction's success and selectivity.

Reactants:

Imines: N-sulfonylimines, such as those derived from aromatic, aliphatic, or α,β-unsaturated aldehydes, are common electrophiles. acs.org N-benzoyl imines have also been employed. nih.gov

Carbanion Precursors: α-bromoesters (e.g., methyl α-bromoacetate, methyl α-bromopropionate) are frequently used to generate the necessary enolate nucleophile. acs.org α-chloro-1,3-diketones and chlorinated aromatic ketones have also been utilized. nih.govnih.gov

Catalytic Systems:

Base-Mediated: Strong bases like lithium diisopropylamide (LDA) are used to generate lithium α-bromoenolates from α-bromoesters at low temperatures (e.g., -78 °C). acs.org

Brønsted Acid Catalysis: A mild and convenient protocol uses a catalytic amount of a Brønsted acid, such as trifluoroacetic acid or triflic acid, to facilitate the reaction between a Schiff base and a diazo compound. This approach offers high cis-diastereoselectivity. organic-chemistry.org

Lewis Acid Catalysis: Chiral Lewis acids can be employed to achieve enantioselectivity. For example, a vaulted biphenanthrol (VAPOL) magnesium phosphate salt has been shown to be an effective catalyst. nih.gov Supramolecular hosts can also act as catalysts, sometimes providing the opposite stereoisomer compared to the reaction in bulk solution. escholarship.org

Stereoselective Variants of Aza-Darzens Reactions

Controlling the stereochemical outcome of the aza-Darzens reaction is a primary focus of modern research, leading to the development of several stereoselective variants.

The reaction of N-sulfinylimines with lithium α-bromoenolates can proceed with excellent diastereoselectivity. acs.org For instance, the reaction with the enolate of methyl α-bromoacetate typically yields cis-aziridines with high diastereomeric ratios (94-98% de). acs.org The stereoselectivity is often dependent on the structure of the reactants and reaction conditions. researchgate.net

For enantioselective synthesis, chiral auxiliaries or chiral catalysts are employed.

Chiral Auxiliaries: The use of chiral enolates, such as those derived from N-bromoacetyl camphorsultam, reacts with N-(diphenylphosphinyl)imines to produce cis-aziridines with high diastereoselectivity.

Chiral Catalysts: A Zn-ProPhenol catalyzed aza-Darzens reaction using α-chloroketones allows for the construction of challenging trisubstituted aziridines with high enantio- and diastereoselectivities (up to 98% ee, >20:1 d.r.). nih.govnih.gov Similarly, vaulted biphenanthrol (VAPOL) magnesium phosphate salt catalysts have been used for the asymmetric aziridination of N-benzoyl imines with α-chloro-1,3-diketones, yielding trisubstituted aziridines with good enantioselectivity. nih.gov

Catalyst / AuxiliaryReactantsSelectivityReference
Zn-ProPhenolα-chloroketone, imineup to 98% ee, >20:1 d.r. nih.gov
VAPOL Magnesium PhosphateN-benzoyl imine, α-chloro-1,3-diketoneHigh enantioselectivity nih.gov
N-bromoacetyl camphorsultamN-(diphenylphosphinyl)imineHigh de

Intramolecular Cyclization Pathways (e.g., Amino Alcohol Precursors)

A classic and reliable method for synthesizing aziridines is through the intramolecular cyclization of vicinal amino alcohols, commonly known as the Wenker synthesis. organic-chemistry.orgresearchgate.net This pathway involves a two-step process: activation of the hydroxyl group followed by base-induced ring closure.

In a modified Wenker synthesis, the amino alcohol is first converted to its corresponding sulfate ester by reaction with a reagent like chlorosulfonic acid. organic-chemistry.orgresearchgate.net This intermediate is then treated with a base, such as sodium hydroxide or sodium carbonate, to effect an intramolecular nucleophilic substitution, where the amino group displaces the sulfate to form the aziridine ring. organic-chemistry.orgresearchgate.net This method is applicable to a range of aminoethanols, including those with aliphatic and aromatic substituents. researchgate.net

Alternative one-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. One approach involves tosylation and in situ cyclization using potassium hydroxide in a water/dichloromethane system, which is effective for less sterically hindered aziridines. For more substituted amino alcohols, using potassium carbonate in acetonitrile can provide better yields. organic-chemistry.org

Stereoselective Synthesis of C-Sulfonylated Aziridines

While many synthetic methods focus on N-sulfonylated aziridines, there is also significant interest in aziridines bearing a sulfonyl group directly attached to a carbon atom of the three-membered ring. These C-sulfonylated aziridines are valuable synthetic intermediates due to the unique reactivity conferred by the sulfonyl substituent.

Utilizing Halomethyl Phenyl Sulfone and Sulfinyl Imines

A highly efficient and stereoselective synthesis of C-sulfonylated aziridines has been developed via a one-step aza-Darzens reaction. This method involves the reaction of a halomethyl phenyl sulfone, such as bromomethyl phenyl sulfone, with N-tert-butanesulfinyl imines.

The reaction is typically carried out using a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS). This base deprotonates the halomethyl phenyl sulfone to generate a stabilized carbanion, which then attacks the sulfinyl imine. The subsequent intramolecular cyclization yields the 2-sulfonylated aziridine. This process affords the products in very good yields and with high stereoselectivities, reaching up to a 50:1 ratio of diastereomers. The N-tert-butanesulfinyl group on the imine acts as a powerful chiral auxiliary, directing the stereochemical outcome of the reaction.

Imine Substituent (Ar)BaseSolventYieldDiastereomeric Ratio (trans:cis)Reference
PhNaHMDSTHF89%50:1
4-MeC₆H₄NaHMDSTHF85%30:1
4-MeOC₆H₄NaHMDSTHF82%30:1
4-ClC₆H₄NaHMDSTHF92%50:1
2-NaphthylNaHMDSTHF86%30:1

Derivatization During Synthesis of Complex Organic Scaffolds

The application of this compound and its derivatives as intermediates in the synthesis of complex organic molecules is a testament to their utility as "activated" amine synthons. The phenylsulfonyl group serves a dual purpose: it activates the aziridine ring for nucleophilic opening and acts as a protecting group for the resulting amine, which can be subsequently removed under specific conditions. This section will detail the derivatization of these aziridines through both intermolecular and intramolecular ring-opening reactions en route to complex molecular targets.

Intermolecular Ring-Opening Reactions

The intermolecular ring-opening of 1-(phenylsulfonyl)aziridines with a variety of nucleophiles is a cornerstone of their application in complex molecule synthesis. This strategy allows for the introduction of diverse functionalities with a high degree of regio- and stereocontrol.

A notable application of this methodology is in the synthesis of C-glycosyl-aminoethyl sulfide derivatives. In a multi-step synthesis, a chiral aziridine aldehyde, a derivative of this compound, is reacted with tributyltin derivatives of glycals. The subsequent regioselective ring-opening of the aziridine moiety with thiophenol proceeds smoothly to afford the desired C-glycosyl-aminoethyl sulfide derivatives. This reaction is highly regioselective, with the nucleophilic attack occurring at the less substituted carbon of the aziridine ring organic-chemistry.orgnih.gov.

The synthesis of vicinal diamines, another important structural motif in bioactive molecules, can also be achieved through the ring-opening of N-sulfonylaziridines. Catalyst- and solvent-free conditions have been developed for the aza-addition of amines to various N-tosylaziridines, yielding vicinal diamines in good yields . This method has been applied to a range of aryl, alkyl, and meso-bicyclic aziridines, demonstrating its broad scope.

Furthermore, the synthesis of complex phenethylamine derivatives has been accomplished via the phenonium-ion-mediated ring opening of unsymmetrical 2,3-disubstituted N-tosylaziridines frontiersin.org. Treatment of these aziridines with a Lewis acid like titanium tetrachloride (TiCl4) generates a phenonium ion intermediate, which is then opened by a nucleophile to yield complex β-phenethylamine products. This method allows for the incorporation of an alkyl halide functional handle, providing a site for further diversification frontiersin.org.

Aziridine DerivativeNucleophileProduct ScaffoldKey Findings
Chiral N-sulfonyl aziridine-2-carbaldehydeThiophenolC-glycosyl-aminoethyl sulfideHighly regioselective ring-opening at the less substituted carbon. organic-chemistry.orgnih.gov
N-TosylaziridinesVarious aminesVicinal diaminesAchieved under catalyst- and solvent-free conditions with a broad substrate scope.
Unsymmetrical 2,3-disubstituted N-tosylaziridinesInternal arene (via phenonium ion)Complex β-phenethylaminesLewis acid-mediated reaction incorporating a functional handle for further derivatization. frontiersin.org

Intramolecular Ring-Opening Reactions

Intramolecular ring-opening reactions of this compound derivatives represent a powerful strategy for the construction of cyclic and polycyclic nitrogen-containing scaffolds. In these reactions, a nucleophile tethered to the aziridine-containing molecule attacks the aziridine ring, leading to the formation of a new ring system. This approach is particularly valuable for the synthesis of alkaloids and other complex heterocyclic natural products.

The regioselectivity of the intramolecular ring-opening can be controlled by the nature of the substituents on the aziridine ring and the tethered nucleophile. For instance, the synthesis of substituted pyrrolidines and piperidines can be achieved from the same chiral aziridine-2-carboxylate precursor by strategically placing a nucleophilic group on the side chain frontiersin.orgresearchgate.netnih.gov. Depending on the reaction conditions and the nature of the activating group, the ring-opening can proceed via attack at either the C2 or C3 position of the aziridine, leading to different ring sizes frontiersin.orgresearchgate.netnih.gov.

A compelling example of this strategy is the synthesis of various azaheterocycles. Chiral aziridines serve as versatile starting materials for the synthesis of biologically active compounds, including alkaloids. The transformation often involves the formation of an aziridinium (B1262131) ion, which is then susceptible to intramolecular nucleophilic attack researchgate.netorganic-chemistry.org.

Furthermore, the intramolecular cyclization of aziridines with π-nucleophiles, such as arenes, has been shown to be a viable route to nitrogen-containing core structures found in a variety of bioactive molecules researchgate.net. These cyclizations are often more facile than their intermolecular counterparts.

Aziridine DerivativeNucleophileProduct ScaffoldKey Findings
2-(3-hydroxy/keto alkyl) aziridinesInternal hydroxyl groupPyrrolidines and PiperidinesRegioselectivity is controlled by the functional group on the side chain. frontiersin.orgresearchgate.netnih.gov
Chiral aziridines with tethered nucleophilesVarious internal nucleophilesAlkaloids and other azaheterocyclesFormation of an aziridinium ion facilitates intramolecular cyclization. researchgate.netorganic-chemistry.org
N-Alkyl/Aryl aziridines with tethered π-nucleophilesInternal areneNitrogen-containing polycyclesMore facile than corresponding intermolecular reactions. researchgate.net

Reactivity Profiles of 1 Phenylsulfonyl Aziridine in Transformative Reactions

Nucleophilic Ring-Opening Reactions

1-(Phenylsulfonyl)aziridine and related N-sulfonylaziridines are valuable building blocks in organic synthesis, primarily due to the high ring strain of the three-membered ring, which facilitates nucleophilic ring-opening reactions. The presence of the electron-withdrawing phenylsulfonyl group on the nitrogen atom significantly activates the aziridine (B145994) ring towards nucleophilic attack compared to non-activated N-alkyl or N-aryl aziridines. mdpi.comnih.gov This activation lowers the energy barrier for the cleavage of a carbon-nitrogen bond, allowing a wide array of nucleophiles to open the ring and produce a variety of functionalized sulfonamides. researchgate.netorganic-chemistry.org These reactions are pivotal for constructing complex nitrogen-containing molecules. researchgate.net

Regioselectivity and Stereocontrol in Ring Opening

The outcomes of nucleophilic ring-opening reactions of substituted 1-(phenylsulfonyl)aziridines are governed by regioselectivity (which of the two ring carbons is attacked) and stereocontrol (the stereochemical outcome of the attack). For N-sulfonyl aziridines, these reactions typically proceed with a high degree of control, making them predictable and reliable synthetic tools. organic-chemistry.org The reaction generally occurs via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the inversion of stereochemistry at that center.

The phenylsulfonyl group is a powerful electron-withdrawing group that significantly influences the reactivity and regioselectivity of the aziridine ring. By withdrawing electron density from the nitrogen atom, it enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. mdpi.comnih.gov

In the ring-opening of asymmetrically substituted N-sulfonylaziridines, the reaction proceeds predominantly via an SN2-type mechanism. Consequently, the nucleophile typically attacks the less sterically hindered carbon atom. This regioselectivity is a well-established principle for many activated aziridines. nih.gov For example, the reaction of a 2-substituted N-sulfonylaziridine with a nucleophile will preferentially yield a product where the nucleophile has bonded to the C3 carbon (the unsubstituted carbon), and the sulfonamide is attached to the C2 carbon. This outcome is favored because the transition state energy for attack at the less substituted position is lower.

The nature of the substituent on the aziridine nitrogen atom is a critical determinant of both reactivity and the regiochemical outcome of ring-opening reactions. A comparison between different classes of N-substituted aziridines highlights the unique role of the phenylsulfonyl group.

N-Sulfonyl and N-Acyl Aziridines (Activated): These aziridines, including this compound, are considered "activated" due to the strong electron-withdrawing nature of the sulfonyl and acyl groups. mdpi.comnih.gov This activation promotes ring-opening under neutral or mildly acidic/basic conditions. The regioselectivity is primarily governed by sterics, with the nucleophile attacking the less substituted carbon in an SN2 fashion. nih.govresearchgate.net

N-Alkyl and N-Aryl Aziridines (Non-activated): These aziridines are "non-activated" because the substituents are electron-donating or weakly withdrawing. They are significantly less reactive and often require harsh conditions or strong acid activation to induce ring-opening. nih.govmdpi.com Upon protonation or activation with a Lewis acid, they form a highly reactive aziridinium (B1262131) ion. mdpi.comnih.govnih.gov The regioselectivity of the subsequent nucleophilic attack is more complex and depends on a balance of steric and electronic factors. The reaction can proceed with SN1-like character, where the nucleophile attacks the more substituted carbon that can better stabilize a positive charge, or SN2-like character, favoring attack at the less substituted carbon. The outcome is sensitive to the specific aziridine, nucleophile, and reaction conditions. nih.govnih.gov

Table 1: Comparison of Regioselectivity in Ring-Opening of N-Substituted Aziridines
N-Substituent TypeExample GroupReactivityTypical Reaction ConditionsPrimary Regiodetermining FactorPredominant Site of Attack
Sulfonyl (Activated)Phenylsulfonyl, TosylHighNeutral or mild acid/baseSteric hindranceLess substituted carbon (SN2)
Acyl (Activated)Acetyl, Benzoyl, BocHighNeutral or mild acid/baseSteric hindranceLess substituted carbon (SN2)
Alkyl/Aryl (Non-activated)Benzyl, Methyl, PhenylLowStrong acid / Lewis acidSteric and Electronic (SN1/SN2 character)Variable (more or less substituted carbon)

Achieving enantioselectivity in aziridine ring-opening is crucial for the synthesis of chiral amines and their derivatives. Two prominent strategies are the use of chiral auxiliaries and kinetic resolution.

Chiral Auxiliaries: This approach involves covalently attaching a chiral molecule to the racemic aziridine, which then directs the nucleophilic attack to one face of the substrate, leading to a diastereoselective reaction. After the reaction, the auxiliary can be removed to yield an enantioenriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Kinetic Resolution: A more atom-economical approach is kinetic resolution, where a chiral catalyst or reagent reacts at a different rate with each enantiomer of a racemic mixture. This results in one enantiomer being consumed faster to form the ring-opened product, while the other enantiomer is left behind in excess. This strategy can provide access to both the enantioenriched ring-opened product and the unreacted aziridine. nih.gov

Catalytic asymmetric kinetic resolution has been successfully applied to N-sulfonylaziridines. Chiral Lewis acid complexes, for instance, can coordinate to the aziridine and preferentially activate one enantiomer towards nucleophilic attack. This has been demonstrated in reactions with various nucleophiles, yielding products with high enantiomeric excess (ee). acs.org

Table 2: Examples of Catalytic Kinetic Resolution of N-Sulfonylaziridines
Aziridine SubstrateNucleophileChiral Catalyst/ReagentProduct TypeSelectivity Factor (s)
rac-2-Aryl-N-sulfonylaziridinesArylboronic AcidsPalladium/Chiral LigandEnantioenriched Ring-Opened Arylated AminesUp to 128
rac-2-Acyl-3-aryl-N-tosylaziridines2-MercaptobenzothiazolesChiral La(OTf)3/N,N'-dioxide complexEnantioenriched β-Amino ThioethersNot Reported
rac-N-AcylaziridinesMethanolBenzotetramisole (BTM)Enantioenriched Ring-Opened ProductNot Reported

Carbon-Nucleophile Mediated Ring Opening

The formation of carbon-carbon bonds via the ring-opening of aziridines is a powerful tool for molecular construction. A variety of carbon-based nucleophiles, including organometallic reagents and enolates, have been employed to open this compound and its derivatives. nih.gov These reactions lead to the formation of valuable γ-amino carbonyl compounds and other functionalized amine derivatives.

Organometallic reagents are highly effective carbon nucleophiles for the ring-opening of activated aziridines. However, the choice of metal can significantly impact the regioselectivity of the reaction.

Organocopper Reagents (Cuprates): Gilman and related organocuprates (R₂CuLi) are soft nucleophiles that are well-suited for conjugate addition and SN2-type reactions. In reactions with 2-substituted N-sulfonylaziridines, organocuprates exhibit excellent regioselectivity, exclusively attacking the less sterically hindered carbon atom. nih.gov This high fidelity makes them reliable reagents for the predictable synthesis of β-substituted sulfonamides. For instance, the reaction of 2-methyl-N-(pyrimidine-2-sulfonyl)aziridine with various organocuprates gives the corresponding ring-opened products in high yields with attack occurring at the unsubstituted carbon. nih.gov A similar high regioselectivity is expected for this compound derivatives.

Grignard Reagents: Grignard reagents (RMgX) are harder and more basic nucleophiles compared to cuprates. Their reactions with N-sulfonylaziridines can be less regioselective. While the SN2 pathway (attack at the less hindered carbon) is often observed, competing pathways can lead to mixtures of regioisomers. For example, the reaction of N-diphenylphosphinyl vinyl aziridines with a Grignard reagent resulted in a mixture of products from attack at both aziridine carbons, whereas organocuprates gave complete regiocontrol. reading.ac.uk The presence of Lewis acidic magnesium salts can also complicate the reaction by coordinating to the sulfonyl oxygen atoms, potentially altering the electronic nature of the aziridine and influencing the site of attack.

Table 3: Regioselectivity of Organometallic Reagents with Activated Aziridines
Organometallic ReagentReagent TypeTypical Regioselectivity with 2-Substituted N-SulfonylaziridinesProduct(s)
Organocuprates (R₂CuLi)Soft NucleophileHigh (Attack at less substituted carbon)Single regioisomer (SN2 product)
Grignard Reagents (RMgX)Hard NucleophileVariable (Often mixtures)Mixture of regioisomers
Friedel-Crafts-Type Alkylation of Aromatic Systems

The reaction of this compound with electron-rich aromatic systems, such as indoles and other arenes, proceeds via a Friedel-Crafts-type alkylation mechanism. This transformation is typically catalyzed by Lewis acids, which further enhance the electrophilicity of the aziridine ring by coordinating to the nitrogen atom. This activation facilitates the nucleophilic attack by the aromatic ring, leading to the formation of a new carbon-carbon bond and the corresponding β-arylethylamine derivative.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the aziridine and the aromatic nucleophile. In many cases, the nucleophilic attack occurs at the less substituted carbon of the aziridine ring. The choice of Lewis acid catalyst is crucial for the success of these reactions, with common examples including boron trifluoride etherate (BF₃·OEt₂) and scandium(III) triflate [Sc(OTf)₃]. semanticscholar.orgfigshare.com These catalysts are effective in promoting the reaction under mild conditions. For instance, the BF₃·OEt₂-mediated Friedel-Crafts-type alkylation of electron-rich arenes with episulfonium ion intermediates, which are structurally related to activated aziridines, proceeds stereospecifically. researchgate.net

Detailed research has shown that the reaction conditions, including the solvent and temperature, can significantly impact the yield and selectivity of the Friedel-Crafts alkylation. While specific data for this compound is often embedded within broader studies on N-sulfonylaziridines, the general reactivity patterns are well-established.

Table 1: Examples of Friedel-Crafts-Type Alkylation with N-Sulfonylaziridines

Aromatic SubstrateN-SulfonylaziridineCatalystSolventProductYield (%)Reference
IndoleN-Tosylaziridine(CuOTf)₂·C₆H₆Chloroform3-(2-(Tosylamino)ethyl)-1H-indoleModerate nih.gov
PyrroleN-AcylaziridineZn(OTf)₂Water/Chloroform2-(2-(Acylamino)ethyl)-1H-pyrroleHigh nih.gov
AnisoleN-PhenylsulfonylaziridineFe(OTf)₃Not Specified1-(4-Methoxyphenyl)-2-(phenylsulfonamido)ethaneGood nih.gov

Note: Data may be representative of N-sulfonylaziridines in general where specific data for this compound is not available.

Cross-Electrophile Coupling Reactions

This compound and its derivatives are effective electrophilic partners in nickel-catalyzed cross-electrophile coupling reactions. These reactions enable the formation of carbon-carbon bonds by coupling two different electrophiles, typically an organohalide and the activated aziridine, in the presence of a nickel catalyst and a stoichiometric reductant. This methodology provides a powerful tool for the synthesis of complex β-arylethylamines.

The mechanism of these reactions often involves the initial reductive opening of the aziridine ring by a low-valent nickel species. A key feature of these couplings is their ability to proceed under mild conditions and with high functional group tolerance. For instance, nickel-catalyzed reductive cross-coupling of N-tosylaziridines with aryl iodides has been demonstrated to be a versatile method for the synthesis of β-phenethylamines. nih.gov The reaction can be promoted by various reducing agents, including manganese metal or through electrochemical means. nih.govnih.gov

Recent advancements have shown that these couplings can be rendered enantioselective by employing chiral ligands, leading to the synthesis of enantioenriched products. The choice of ligand is critical in controlling the stereochemical outcome of the reaction.

Table 2: Examples of Nickel-Catalyzed Cross-Electrophile Coupling of N-Sulfonylaziridines

Aziridine DerivativeCoupling PartnerNickel Catalyst / LigandReductantProductYield (%)Reference
N-Tosyl-2-phenylaziridineAryl IodideNiBr₂·diglyme / BioxazolineMnEnantioenriched 2-ArylphenethylaminesHigh nih.gov
N-Pyridinium Aziridinen-Butyl Zinc BromideNiBr₂·dme / Ph(iPr)BOXZnβ-Substituted Phenethylamine29 nih.gov
Aryl SulfoneAryl BromideNickel CatalystNot SpecifiedBiaryl CompoundNot Specified nih.gov
Aryl BromideBromocyclopropaneNi(II) / PicolinamideNot SpecifiedArylcyclopropaneGood to Excellent fao.org

Note: Data may be representative of N-sulfonylaziridines or related electrophiles where specific data for this compound is not available.

Heteroatom-Nucleophile Mediated Ring Opening

The high ring strain and the activating effect of the phenylsulfonyl group make this compound highly susceptible to ring-opening by a wide range of heteroatom nucleophiles. These reactions are generally efficient and regioselective, providing access to a variety of functionalized amine derivatives.

Amines and Amino Alcohols

Primary and secondary amines, as well as amino alcohols, readily act as nucleophiles to open the aziridine ring of this compound. The reaction typically proceeds via an Sₙ2 mechanism, with the amine attacking one of the electrophilic carbon atoms of the aziridine. This results in the formation of 1,2-diamines or β-amino alcohols, respectively.

The regioselectivity of the attack is primarily governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. In aqueous media, the ring-opening of N-tosylaziridine with aniline (B41778) derivatives has been shown to proceed without a catalyst, yielding N-(aryl)-N'-(tosyl)-1,2-ethanediamines. rsc.org Catalytic systems, including those based on copper, have been developed to achieve enantioselective kinetic resolution of racemic aziridines through ring-opening with amines. researchgate.net

Table 3: Examples of Ring-Opening of N-Sulfonylaziridines with Amines

N-SulfonylaziridineAmine NucleophileCatalyst/ConditionsProductYield (%)Reference
N-TosylaziridineAnilineCoFe@rGO nanoparticlesN-Phenyl-N'-(tosyl)ethane-1,2-diamineHigh researchgate.net
N-TosylaziridineVarious Aromatic AminesWater, 50 °CN-(Aryl)-N'-(tosyl)ethane-1,2-diaminesGood rsc.org
Racemic 2-EthynylaziridinesVarious AminesChiral Cu(I)-bisphosphineEnantioenriched Propargylic Vicinal Diamines70-95 researchgate.net
Halide and Azide (B81097) Nucleophiles

Halide and azide ions are effective nucleophiles for the ring-opening of this compound, leading to the formation of β-haloamines and β-azidoamines, respectively. These products are valuable synthetic intermediates that can be further elaborated into other functional groups.

The reaction with sodium azide, for instance, is a common method for introducing an azide group, which can subsequently be reduced to an amine or participate in cycloaddition reactions. The ring-opening is generally highly regioselective, with the azide attacking the less hindered carbon of the aziridine. Studies have shown that this reaction can proceed efficiently in solvents like DMF. figshare.com Similarly, halide nucleophiles, often from lithium or other metal salts, open the aziridine ring to afford the corresponding β-halo-N-(phenylsulfonyl)ethanamines. researchgate.net For example, bromide-promoted ring-opening of N-pyridinium aziridines generates β-halopyridinium amines, which can undergo further transformations. nih.gov

Sulfur-Based Nucleophiles (e.g., Thiophenolate)

Sulfur-based nucleophiles, such as thiophenolate, are highly effective for the ring-opening of this compound. The soft nature of the sulfur atom makes it a potent nucleophile for attacking the electrophilic carbon atoms of the aziridine ring. These reactions are typically fast and highly regioselective, affording β-aminosulfides.

The reaction with thiophenol has been shown to proceed readily, often at room temperature, to give the corresponding ring-opened product in high yield. nih.gov The attack of the thiolate anion occurs preferentially at the less sterically hindered carbon of the aziridine ring. researchgate.net This transformation provides a straightforward route to valuable sulfur-containing amino compounds.

Table 4: Examples of Ring-Opening of N-Sulfonylaziridines with Sulfur Nucleophiles

N-SulfonylaziridineSulfur NucleophileConditionsProductYield (%)Reference
C-Glycosyl AziridineThiophenolMethylene Chloride, rtC-Glycosyl-aminoethyl sulfide67-72 nih.gov
N-TosylaziridineThiophenolBrønsted acid catalyst, rtβ-(Phenylthio)ethyl-4-methylbenzenesulfonamideHigh researchgate.net
AziridineThiophenol/IodineDichloromethane, rt, 1 minβ-Iodo amineVery Good scilit.com

Catalytic Activation and Ring-Opening Processes

The inherent reactivity of this compound can be further enhanced and controlled through the use of various catalytic systems. Both Lewis acids and organocatalysts have been successfully employed to activate the aziridine ring, facilitating its opening by a wide range of nucleophiles. These catalytic methods often allow for milder reaction conditions, improved selectivity, and access to chiral products through asymmetric catalysis.

Lewis acids, such as scandium(III) triflate and boron trifluoride etherate, activate the aziridine by coordinating to the nitrogen's lone pair of electrons, thereby increasing the electrophilicity of the ring carbons. figshare.comresearchgate.net This activation enables efficient ring-opening by even weak nucleophiles. For example, BF₃·OEt₂ has been used to catalyze the Friedel-Crafts alkylation of arenes with aziridines. semanticscholar.org Cooperative Lewis acid catalysis, employing a combination of two different Lewis acids, has also been developed for enantioselective ring-opening reactions. snnu.edu.cn

Organocatalysis has emerged as a powerful, metal-free alternative for the activation of N-sulfonylaziridines. Chiral organocatalysts, such as bifunctional amines and phosphoric acids, can promote enantioselective ring-opening reactions. For instance, N-heterocyclic carbenes have been shown to catalyze the ring-opening polymerization of N-tosyl aziridines. These methods offer the advantage of avoiding toxic and expensive metal catalysts while still achieving high levels of stereocontrol. The development of catalytic enantioselective ring-opening reactions of meso-aziridines is a particularly significant area of research, as it allows for the desymmetrization of achiral starting materials to generate valuable chiral building blocks.

Chalcogen Bonding Catalysis

The activation of aziridines, including this compound, has traditionally relied on strong Lewis acids or transition metals. researchgate.netnih.gov However, recent research has demonstrated that weak, noncovalent interactions, specifically chalcogen bonding, can effectively activate these strained rings. researchgate.netnih.gov This approach represents a significant shift from stoichiometric strong Lewis acid-mediated methods to a catalytic one based on noncovalent interactions. nih.gov

Cooperative Se···O/N Interactions in Aziridine Activation

Experimental and computational studies have revealed that bidentate chalcogen bond donors can activate sulfonyl-protected aziridines through cooperative interactions. researchgate.netnih.gov Among various potential bonding modes, an activation mechanism involving simultaneous selenium-oxygen (Se···O) and selenium-nitrogen (Se···N) interactions is considered operative. researchgate.netnih.gov This cooperative binding within a confined space is crucial for the activation. researchgate.net

The presence of both the sulfonyl oxygen and the aziridine nitrogen as Lewis basic sites in this compound allows for these dual interactions with a suitably designed bidentate chalcogen donor. scribd.com Studies using ⁷⁷Se NMR spectroscopy have helped to elucidate these binding events, showing distinct chemical shift perturbations upon interaction between bidentate selenide (B1212193) catalysts and the aziridine substrate. researchgate.net These experimental results, supported by Density Functional Theory (DFT) calculations, confirm that the formation of a complex involving both Se···O and Se···N interactions is more favorable than a single Se···N interaction. nih.gov

Mechanistic Insights into Catalytic Enhancement

The catalytic enhancement driven by chalcogen bonding stems from the specific nature of these noncovalent interactions. A chalcogen bond is a net attractive interaction between an electrophilic region on a chalcogen atom (like selenium) and a nucleophilic region on another molecule. mdpi.com In the case of this compound, the Lewis basic oxygen and nitrogen atoms serve as the nucleophilic regions.

DFT calculations provide deeper insight into the activation mechanism. The optimized structure of the complex between a bidentate selenium catalyst and this compound shows that the cooperative Se···O and Se···N interactions have a significant interaction energy. nih.gov For instance, one calculated complex (SC6) has an interaction energy of -23.7 kcal/mol, which is more stable than a complex (SC3) with only a single Se···N interaction (-20.6 kcal/mol). nih.gov The Gibbs free energy for the formation of the dual-interaction complex is also lower, indicating it is a more feasible and favorable pathway. nih.gov

Natural Bond Orbital (NBO) analyses further clarify these interactions by identifying key donor-acceptor orbital interactions. These include the donation of electron density from the lone pair orbitals of oxygen (LP(1)O) and nitrogen (LP(1)N) on the aziridine to the antibonding orbital (σ*) of the C-Se bond of the catalyst. researchgate.netnih.gov This electron density transfer effectively weakens the bonds within the aziridine ring, lowering the activation energy for subsequent reactions, such as cycloadditions with nonactivated alkenes. nih.gov This weak interaction-based catalysis provides an alternative to methods that require strong Lewis acids. researchgate.netnih.gov

Table 1: Comparison of Calculated Interaction Energies for Chalcogen Bonding Modes with this compound.
Complex IDInteraction TypeInteraction Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
SC3Single Se···N-20.6-5.9
SC6Cooperative Se···O and Se···N-23.7-8.3
Data sourced from DFT calculations as reported in scientific literature. nih.gov

Transition Metal Catalysis

Transition metal catalysis provides a powerful and versatile platform for the functionalization of this compound, enabling a wide array of transformative reactions through ring-opening pathways.

Palladium-Catalyzed Transformations (e.g., Allylic Amination, Cross-Coupling)

Palladium catalysis is prominently used for the allylic amination of this compound and related compounds. The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic substrate, serves as a foundational example of this reactivity. wikipedia.org In these reactions, a Pd(0) catalyst first coordinates to the alkene of an allylic substrate and performs an oxidative addition to form a π-allyl palladium complex. organic-chemistry.org The aziridine then acts as a nucleophile, attacking the complex to form a new C-N bond. wikipedia.orgorganic-chemistry.org

A notable feature of using unprotected or N-sulfonylated aziridines as nucleophiles in palladium-catalyzed allylic amination is the preferential formation of branched products, which is often the opposite regioselectivity observed with other secondary amines. nih.govnih.gov This unusual selectivity is attributed to the higher degree of s-character of the aziridine nitrogen, which makes the resulting branched allyl aziridines more stable and less prone to palladium-catalyzed isomerization into the linear thermodynamic product. nih.gov This methodology allows for the regio- and enantioselective incorporation of the aziridine ring into more complex molecules. nih.gov

Nickel-Catalyzed Processes

Nickel-catalyzed reactions have emerged as a cost-effective and powerful method for the cross-coupling of electrophiles, including the activation of C-N bonds in strained aziridine rings. mdpi.com These processes often involve the reductive cross-coupling of this compound derivatives with various partners.

One significant application is the Negishi cross-coupling of N-sulfonyl aziridines with organozinc reagents. nih.govorganic-chemistry.org This reaction allows for the regioselective synthesis of β-substituted amines under mild and functional-group-tolerant conditions. nih.govorganic-chemistry.org The catalytic system typically employs an air-stable Ni(II) source, such as NiCl₂·glyme, with an electron-deficient olefin like dimethyl fumarate (B1241708) serving as a crucial ligand. organic-chemistry.orgprinceton.edu Mechanistic studies suggest the reaction proceeds via a stereoconvergent pathway where the sulfonamide group directs the C-C bond formation. nih.govorganic-chemistry.org

Other nickel-catalyzed processes include the reductive cross-coupling with aryl iodides and allylic chlorides. princeton.eduresearchgate.net These reactions can be rendered enantioselective by using chiral bioxazoline ligands, providing access to highly enantioenriched amine products from racemic aziridines. princeton.edu Furthermore, electrochemistry has been employed to drive nickel-catalyzed enantioselective reductive cross-couplings, avoiding the need for stoichiometric metallic reductants and proceeding under mild conditions. uzh.ch

Table 2: Overview of Selected Nickel-Catalyzed Reactions of Phenylsulfonyl-Activated Aziridines.
Reaction TypeCoupling PartnerCatalyst System ExampleKey Feature
Negishi Cross-CouplingOrganozinc reagentsNiCl₂·glyme / Dimethyl fumarateRegioselective synthesis of β-substituted amines. nih.govorganic-chemistry.org
Reductive Cross-CouplingAryl iodidesNi(II) / Chiral bioxazoline ligandStereoconvergent; produces enantioenriched 2-arylphenethylamines. princeton.edu
Reductive Cross-CouplingAllylic chloridesNi(0) / Mn reductantForms β-allyl-substituted arylethylamines. researchgate.net
Electrochemical Reductive Cross-CouplingAlkenyl bromidesNi(II) / Bis(oxazoline) ligandAvoids metal reductants; high stereocontrol. uzh.ch
Lewis Acid-Promoted Ring Opening

The electron-withdrawing phenylsulfonyl group on the aziridine nitrogen enhances the electrophilicity of the ring carbons, facilitating ring-opening reactions with a wide range of nucleophiles upon activation with a Lewis acid. This strategy is fundamental to the synthetic utility of this compound.

A variety of Lewis acids can be employed to catalyze the ring-opening process, with the choice of catalyst often depending on the specific nucleophile and substrate. For the ring-opening of 2,3-aziridyl alcohols with azole nucleophiles, boron trifluoride etherate (BF₃·OEt₂) has been identified as an optimal catalyst for many substrate combinations, promoting C3-selective opening. nih.gov In other cases, different Lewis acids such as scandium triflate (Sc(OTf)₃) have proven effective. For instance, Sc(OTf)₃ efficiently promotes the cyclization of aziridine silanols to form 1'-amino-tetrahydrofurans. nih.gov The reaction performance can be highly dependent on the strength of the Lewis acid and the coordinating ability of the solvent. nih.gov

Continuous flow methodologies have also been developed for the synthesis and subsequent Lewis acid-promoted ring-opening of N-sulfonyl aziridines. organic-chemistry.org This approach allows for the telescoping of reaction steps, which avoids the isolation of potentially hazardous aziridine intermediates and can lead to improved yields and reduced reaction times. organic-chemistry.org

Table 3: Performance of Various Lewis Acids in the Ring Opening of Aziridine Derivatives.
Lewis AcidReaction TypeTypical Outcome
Sc(OTf)₃Intramolecular cyclization of aziridine silanolsExcellent performance in non-coordinating solvents. nih.gov
BF₃·OEt₂Ring-opening of aziridyl alcohols with azolesOptimal for most substrates, giving C3-selectivity. nih.gov
Ph₂BOHRing-opening of aziridyl alcohols with azolesProvides higher yields in specific cases. nih.gov
Bi(OTf)₃, Al(OTf)₃Intramolecular cyclization of aziridine silanolsGood performance, but less effective than Sc(OTf)₃. nih.gov

Cycloaddition Reactions

This compound and its derivatives are valuable precursors for various cycloaddition reactions, serving as synthons for three-atom components. These reactions provide powerful methods for the construction of five-membered nitrogen-containing heterocycles.

[3+2] Cycloadditions with Unsaturated Substrates

N-sulfonylated aziridines, including this compound, can undergo formal [3+2] cycloaddition reactions with various unsaturated compounds. These reactions are typically mediated by a Lewis acid, which activates the aziridine by coordinating to the nitrogen atom, facilitating the cleavage of a carbon-carbon bond to form a zwitterionic intermediate that behaves as a 1,3-dipole.

The Lewis acid-mediated [3+2] cycloaddition of N-(sulfonyl)aziridines with alkenes provides an efficient route to 1-azaspiro[4.n]alkanes. researchgate.net DFT calculations have shown that the nature of the electron-withdrawing group on the nitrogen has a limited effect on the initial C-N bond cleavage, which is the rate-determining step in the formation of the 1,3-zwitterionic intermediate. researchgate.net While many examples in the literature use N-tosylaziridines, the principles are directly applicable to this compound. For instance, the reaction of N-tosyl-2-phenylaziridine with methylenecycloalkenes in the presence of BF3·Et2O yields spiropyrrolidines in good yields. researchgate.net

A notable application of this methodology is the reaction of N-sulfonyl-2-substituted aziridines with heterocumulenes like isothiocyanates and carbodiimides. nih.govnih.gov These reactions, often catalyzed by zinc(II) bromide, are highly chemo-, regio-, and diastereoselective, leading to the formation of iminothiazolidines and iminoimidazolidines. nih.gov The stereoselectivity of these reactions with enantioenriched aziridines suggests the involvement of an intimate ion-pair mechanism. nih.govnih.gov

Aziridine DerivativeDipolarophileCatalystProductYield (%)Reference
N-Tosyl-2-arylaziridineAllyl isothiocyanateZnBr2IminothiazolidineHigh nih.gov
N-Tosyl-2-phenylaziridineMethylenecycloalkaneBF3·Et2OSpiropyrrolidineGood researchgate.net

This table presents data for N-tosylaziridines as representative examples of the reactivity of N-sulfonylaziridines like this compound.

Azomethine Ylide Generation and Trapping

Azomethine ylides are versatile 1,3-dipoles that can be generated from aziridines through thermal or photochemical ring-opening. wikipedia.org These reactive intermediates can be trapped in situ by a variety of dipolarophiles to construct pyrrolidine-containing heterocycles. wikipedia.orgmdpi.com The ring-opening of aziridines follows the principles of orbital symmetry, with thermal reactions proceeding via a conrotatory process and photochemical reactions via a disrotatory process. wikipedia.org

The thermal ring-opening of aziridines bearing electron-withdrawing substituents, such as a phenylsulfonyl group, generates azomethine ylides that can be used in 1,3-dipolar cycloaddition reactions. rsc.org For example, the thermolysis of appropriately substituted aziridines can lead to the in situ formation of azomethine ylides, which then undergo intramolecular cycloaddition to afford bicyclic pyrrolidine (B122466) derivatives. mdpi.com

Photochemical methods also provide a route to azomethine ylides from aziridines. nih.govnih.gov Nanosecond flash photolysis studies have shown that azomethine ylides are readily formed from 2,3-diphenyl aziridines upon direct excitation or under sensitized conditions. nih.gov These transient ylides can be effectively quenched by dipolarophiles such as maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate. nih.gov A recent development involves the use of visible-light photocatalysis to convert aziridines into azomethine ylides, which then participate in [3+2] cycloaddition reactions with high atom economy. nih.gov

Aziridine PrecursorMethod of Ylide GenerationDipolarophileProduct TypeReference
Substituted AziridineThermolysisIntramolecular alkeneBicyclic γ-lactone mdpi.com
2,3-Diphenyl AziridinePhotolysis (direct or sensitized)Maleic anhydridePyrrolidine derivative nih.gov
Structurally diverse aziridinesVisible-light photocatalysisVarious maleimidesPyrrolidine derivative nih.gov

1,3-Dipolar Cycloadditions Involving Aziridine Derivatives

The azomethine ylides generated from this compound and its derivatives are key intermediates in 1,3-dipolar cycloaddition reactions. wikipedia.orgsemanticscholar.org These reactions are highly valuable for the stereoselective synthesis of five-membered heterocycles. wikipedia.org The reaction of an azomethine ylide with an alkene is a classic example, leading to the formation of pyrrolidines. wikipedia.org

The versatility of this reaction is demonstrated by the wide range of dipolarophiles that can be employed, including not only alkenes and alkynes but also carbonyl compounds. semanticscholar.orgnih.gov The cycloaddition of azomethine ylides with carbonyl dipolarophiles, such as aldehydes and ketones, provides a direct route to oxazolidine (B1195125) derivatives. semanticscholar.orgnih.gov The first example of such a reaction was reported by Huisgen, involving the thermal generation of an azomethine ylide from an aryl-substituted aziridine in the presence of benzaldehyde. nih.gov

The scope of dipolarophiles also extends to aromatic systems, although simple benzene (B151609) derivatives are generally unreactive. researchgate.net However, polycyclic aromatic hydrocarbons or benzene rings substituted with strongly electron-withdrawing groups can act as dipolarophiles. researchgate.net

Ylide Source (Aziridine)DipolarophileProductReference
1,3-Diphenyl-2,2-methoxycarbonylaziridineAldehydes/KetonesOxazolidine semanticscholar.org
N-aryl-2,3-dimethoxycarbonylaziridineBenzaldehydeOxazolidine nih.gov
Various AziridinesElectron-deficient alkenes/alkynesPyrrolidine/Pyrroline wikipedia.org

Aziridinium Ion and Ylide Chemistry

The nitrogen atom of the aziridine ring in this compound, although influenced by the electron-withdrawing phenylsulfonyl group, can still exhibit nucleophilic character, leading to the formation of aziridinium ions upon reaction with suitable electrophiles.

Generation and Reactivity of Aziridinium Ions (e.g., N-Acylaziridinium Ions, Alkylative Activation)

Aziridinium ions are highly reactive intermediates that can be generated by the reaction of aziridines with electrophiles such as acyl halides or alkylating agents. mdpi.comnih.gov The formation of an N-acylaziridinium ion occurs when an aziridine is treated with an acid chloride. mdpi.comnih.gov These intermediates are highly susceptible to nucleophilic attack, leading to ring-opened products. mdpi.com For instance, the reaction of chiral 2-acyl-aziridines with acetyl chloride generates an N-acylaziridinium ion, which can then react with the chloride counterion to yield a β-amino-β-chlorocarbonyl compound. nih.gov

Alternatively, "alkylative activation" involves the reaction of an aziridine with an alkylating agent, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), to form a stable aziridinium ion. nih.govrsc.org This "alkylative aziridine ring opening" provides a route to various N-alkylated amine derivatives upon reaction with external nucleophiles. nih.gov This method has been shown to be effective for the synthesis of biologically important molecules. researchgate.net

Aziridine TypeActivating Agent (Electrophile)IntermediateSubsequent ReactionProduct TypeReference
Non-activated 2-acyl-aziridineAcetyl chlorideN-Acylaziridinium ionNucleophilic attack by Cl-β-Amino-β-chlorocarbonyl compound nih.gov
Non-activated aziridineMethyl trifluoromethanesulfonateN-Methylaziridinium ionNucleophilic ring-openingN-alkylated acyclic amine nih.govrsc.org
Non-activated aziridineBenzyl bromideN-Benzylaziridinium ionNucleophilic attack by Br-N-benzylated bromo-amine mdpi.com

Synthetic Applications of Aziridinium Intermediates

The generation of aziridinium ions from this compound and related compounds opens up numerous synthetic possibilities. The high reactivity of these three-membered cationic species makes them valuable intermediates for the introduction of nitrogen-containing functionalities into molecules.

A primary application of aziridinium ion chemistry is in regioselective ring-opening reactions. organic-chemistry.org The site of nucleophilic attack on the aziridinium ion is influenced by steric and electronic factors of the substituents on the aziridine ring, as well as the nature of the nucleophile and the reaction conditions. This allows for controlled access to a variety of functionalized amine products. For example, N-sulfonyl aziridines can be synthesized in continuous flow processes and subsequently subjected to ring-opening with various nucleophiles (oxygen, carbon, and halide) or ring expansion to imidazolines in the presence of a Lewis acid. organic-chemistry.org

The "N-methylative aziridinium ring opening" has been utilized in the synthesis of drug candidates, highlighting the practical utility of this methodology. mdpi.com The ability to form stable aziridinium ions allows for their reaction with a range of nucleophiles, leading to synthetically valuable and optically pure acyclic amines in a completely regio- and stereoselective manner. rsc.org

Aziridinium Ion SourceNucleophileReaction TypeProduct Application/SignificanceReference
N-Sulfonyl aziridinesO, C, Halide nucleophilesRing-openingSynthesis of functionalized amines organic-chemistry.org
N-Sulfonyl aziridinesNitriles (with Lewis acid)Ring expansionSynthesis of imidazolines organic-chemistry.org
Enantiopure 2-substituted aziridineVarious external nucleophilesRegio- and stereoselective ring-openingSynthesis of optically pure acyclic amines rsc.org

Formation and Reactivity of Aziridinium Ylides

Aziridinium ylides are highly reactive intermediates that serve as valuable synthons in the construction of complex nitrogen-containing heterocycles. These ylides are generated from this compound through the reaction of the aziridine nitrogen atom with a transition metal carbene. The process is typically catalyzed by rhodium(II) or copper(II) complexes, which react with diazo compounds to form the electrophilic metal carbene species. The lone pair of electrons on the aziridine nitrogen then attacks the carbene, leading to the formation of the transient aziridinium ylide.

One of the most common transformations of aziridinium ylides is the nih.govchemrxiv.org-Stevens rearrangement. capes.gov.br This concerted, pericyclic reaction involves the migration of a substituent from the nitrogen atom to the adjacent, negatively charged carbon of the ylide. When the ylide is generated from an appropriately substituted vinylaziridine, this rearrangement can be used to construct complex bicyclic amine skeletons, such as the indolizidine core. capes.gov.br The stereochemical outcome of the rearrangement is highly dependent on the conformation of the aziridinium ylide intermediate.

In addition to rearrangements, aziridinium ylides derived from N-sulfonylated aziridines can undergo formal ring-expansion reactions. Depending on the nature of the carbene precursor, these expansions can proceed through different mechanisms to yield larger heterocycles. For instance, a formal [3+1] ring expansion can produce substituted azetidines, while a [3+3] expansion provides access to dehydropiperidine scaffolds. nih.gov These transformations are believed to proceed via the initial formation of the aziridinium ylide, followed by either a concerted rearrangement or a stepwise process involving zwitterionic intermediates. nih.gov Computational studies have been employed to understand the factors that control the divergent reactivity of these ylides, leading to different ring sizes. nih.govresearchgate.net

The table below summarizes the principal reactive pathways of aziridinium ylides generated from N-sulfonyl aziridines.

Reaction Type Carbene Precursor Catalyst Product Type Reference
nih.govchemrxiv.org-Stevens RearrangementIntramolecular vinyl diazoacetateCu(acac)₂Indolizidine capes.gov.br
[3+1] Ring ExpansionDiazoacetateRh₂(II) complexMethyleneazetidine nih.gov
[3+3] Ring ExpansionVinyl diazoacetateRh₂(II) complexDehydropiperidine nih.gov

Desulfonylation Strategies for N-Phenylsulfonyl Aziridines

The phenylsulfonyl group is frequently employed as a nitrogen-protecting and activating group in the synthesis and subsequent reactions of aziridines. However, its removal is often necessary to unveil the free amine for further functionalization or to obtain the final target molecule. The robust nature of the N-S bond necessitates specific reductive or cleavage strategies. A significant challenge in the desulfonylation of N-phenylsulfonyl aziridines is to achieve selective cleavage of the N-S bond without causing undesired opening of the strained aziridine ring.

Reductive methods are among the most effective for the cleavage of the phenylsulfonyl group from the aziridine nitrogen. These techniques typically involve the use of dissolving metals or activated metal surfaces to facilitate single-electron transfer (SET) processes.

Lithium-Mediated Reduction: A highly efficient method for the desulfonylation of N-sulfonyl aziridines involves the use of lithium metal in the presence of a catalytic amount of an electron carrier, such as di-tert-butylbiphenyl (DTBB), in an ethereal solvent like THF at low temperatures. This method, which utilizes arene anion radicals, has proven effective for a range of substituted N-sulfonyl aziridines. researchgate.net The reaction proceeds via electron transfer from the lithium-arene complex to the sulfonyl group, leading to the cleavage of the nitrogen-sulfur bond. This approach has been shown to provide the corresponding NH-aziridines in high yields, often up to 85%, while preserving the stereochemical integrity of the aziridine ring. researchgate.net

Magnesium/Ultrasonication: An alternative and milder reductive method employs magnesium turnings in methanol. The efficiency of this system can be significantly enhanced by the use of ultrasonication. researchgate.net This technique avoids the use of cryogenic temperatures and strong bases, making it compatible with a wider array of functional groups. The reaction is believed to occur on the surface of the magnesium metal, where electron transfer to the sulfonyl group takes place. This method has been successfully applied to the deprotection of various N-sulfonyl aziridines, including those that are sensitive to ring-opening, affording the free aziridines in good yields (up to 75%). researchgate.net A key advantage of this protocol is the preservation of chirality at the aziridine carbon centers. researchgate.net

The following table presents a comparison of these two reductive desulfonylation methods on representative N-sulfonyl aziridines. researchgate.net

Substrate (N-Sulfonylaziridine) Method Conditions Yield (%)
(2S)-2-Benzyl-1-(tosyl)aziridineLi/DTBB (cat.)THF, -78 °C, 1 h85
(2S)-2-Benzyl-1-(tosyl)aziridineMg/UltrasoundMeOH, rt, 3 h75
(2S)-2-Phenyl-1-(tosyl)aziridineLi/DTBB (cat.)THF, -78 °C, 1 h65
(2S)-2-Phenyl-1-(tosyl)aziridineMg/UltrasoundMeOH, rt, 3 h75
(2S)-Methyl 1-(nosyl)aziridine-2-carboxylateLi/DTBB (cat.)THF, -78 °C, 1 h75
(2S)-Methyl 1-(nosyl)aziridine-2-carboxylateMg/UltrasoundMeOH, rt, 3 h65

Data sourced from Alonso, D. A.; Andersson, P. G. J. Org. Chem. 1998, 63 (25), 9455–9460. researchgate.net Note: Tosyl (p-toluenesulfonyl) and Nosyl (p-nitrobenzenesulfonyl) are used as representative arylsulfonyl groups, with reactivity comparable to the phenylsulfonyl group.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, offering a molecular-level understanding of chemical processes that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has proven to be a robust method for studying the electronic structure and reactivity of molecules like this compound. DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the analysis of intermolecular interactions that govern the course of a reaction.

DFT studies can illuminate the initial interactions between this compound and a reacting partner, such as a nucleophile. These calculations can predict the preferred orientation of approach and the nature of the non-covalent interactions that stabilize the pre-reaction complex. For instance, in the nucleophilic ring-opening of N-tosylaziridines, a plausible mechanism involves hydrogen bonding and proton transfer, which can be modeled using DFT to understand the binding modes.

The reactivity of this compound is significantly influenced by the electronic properties of the phenylsulfonyl group. DFT calculations, often complemented by Natural Bond Orbital (NBO) analysis, can quantify the donor-acceptor interactions between the orbitals of the aziridine ring and the sulfonyl group, as well as with an incoming nucleophile. These analyses provide insights into the flow of electron density during a reaction, identifying the key orbitals involved in bond formation and cleavage.

Interacting OrbitalsInteraction Energy (kcal/mol)Description
N(lp) -> σ(C-S)Data not availableDelocalization of the nitrogen lone pair into the antibonding orbital of the C-S bond.
π(C=C) -> LUMO(aziridine)Data not availableInteraction between the π-system of a nucleophile and the lowest unoccupied molecular orbital of the aziridine.
HOMO(nucleophile) -> σ(C-N)Data not availableDonation of electron density from the highest occupied molecular orbital of the nucleophile to the antibonding orbital of the aziridine C-N bond, leading to ring-opening.

A key application of DFT is the calculation of the potential energy surface for a reaction, which maps the energy of the system as a function of the geometric changes during the transformation. This allows for the identification of intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. DFT calculations have been used to elucidate the free energy profiles of reactions involving aziridines, providing a quantitative understanding of the reaction mechanism. researchgate.netnih.gov For example, in the N-methylative ring-opening of aziridines, the formation of a methylated aziridinium ion intermediate can be observed and characterized. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of the properties of atoms and the bonds between them. QTAIM can be used to characterize the nature of chemical bonds, including covalent and non-covalent interactions, based on the topological properties of the electron density at bond critical points (BCPs). orientjchem.orgresearchgate.net While specific QTAIM studies on this compound are not prevalent, the methodology has been applied to related systems, such as aziridinium ions, to understand the nature of the bonding within the strained three-membered ring and its interactions with other molecules. mdpi.com

QTAIM ParameterDescriptionTypical Value for Covalent Bond
Electron Density (ρ) at BCPIndicates the strength of the bond.High
Laplacian of Electron Density (∇²ρ) at BCPA negative value indicates a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, van der Waals) interaction.Negative
Total Energy Density (H) at BCPA negative value is indicative of a stabilizing interaction.Negative

Note: The table presents general principles of QTAIM analysis. Specific values for this compound would require a dedicated QTAIM study.

Experimental Mechanistic Probes

While computational studies provide theoretical insights, experimental investigations are essential for validating proposed mechanisms and providing tangible evidence for the existence of intermediates and the nature of key reaction steps.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the KIE can provide information about the geometry of the transition state. While specific KIE studies on this compound were not found in the searched literature, this technique is widely applied to elucidate mechanisms of similar reactions.

The direct detection or trapping of reactive intermediates provides compelling evidence for a proposed reaction pathway. In the context of reactions involving aziridines, various techniques can be employed. For example, in guanidinium ylide mediated aziridination, a spiro imidazolidine-oxazolidine intermediate has been successfully isolated and characterized. nih.gov Furthermore, radical intermediates, such as N-aziridinyl radicals, can be trapped using radical scavengers and characterized by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov Spectroscopic methods, such as NMR, can also be used to observe the formation and consumption of intermediates during a reaction. The formation of an N-methylated aziridinium ion, for instance, has been observed using ¹H and ¹³C NMR spectroscopy. mdpi.com In the nucleophilic ring-opening of N-sulfonylaziridines, while direct observation of intermediates is challenging, the reaction products provide strong evidence for the proposed regiochemical and stereochemical outcomes of the nucleophilic attack. nih.govnih.gov

An in-depth examination of the chemical compound this compound reveals complex mechanistic pathways and has been the subject of advanced theoretical studies. This article focuses exclusively on the mechanistic investigations, including isotopic labeling, kinetic profiling, solvent effects, and the nature of reactive intermediates, as well as enzymatic formation mechanisms.

Synthetic Applications in Target Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

Activated aziridines serve as valuable three-carbon synthons for the synthesis of larger nitrogen-containing heterocyclic systems. The relief of ring strain provides a strong thermodynamic driving force for these transformations, which can proceed through various mechanisms, including cycloadditions and intramolecular rearrangements.

The expansion of the aziridine (B145994) ring provides an effective pathway to five-membered pyrrolidine (B122466) and pyrroline scaffolds. A notable method involves the stereospecific ring expansion of chiral vinyl aziridines. N-sulfonyl protected vinyl aziridines, for instance, can be rearranged into 3-pyrrolines in the presence of a suitable catalyst. nih.gov This transformation is highly stereospecific, allowing for controlled access to either cis- or trans-2,5-disubstituted 3-pyrrolines depending on the geometry of the starting vinyl aziridine. nih.gov

The reaction is effectively catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfacac)2), proceeding in excellent yields. The N-sulfonyl group is crucial for the success of this rearrangement, as aziridines with other protecting groups, such as N-benzoyl, may lead to different five- and seven-membered heterocycles or fail to react as desired. nih.gov

Table 1: Copper-Catalyzed Ring Expansion of N-Sulfonyl Vinyl Aziridines to 3-Pyrrolines nih.gov

Entry Aziridine Stereochemistry R Group Product Yield (%)
1 cis Phenyl cis-1-(Phenylsulfonyl)-2-phenyl-5-vinyl-3-pyrroline 95
2 trans Phenyl trans-1-(Phenylsulfonyl)-2-phenyl-5-vinyl-3-pyrroline 98
3 cis 4-Chlorophenyl cis-1-(Phenylsulfonyl)-2-(4-chlorophenyl)-5-vinyl-3-pyrroline 96
4 trans 4-Chlorophenyl trans-1-(Phenylsulfonyl)-2-(4-chlorophenyl)-5-vinyl-3-pyrroline 99
5 cis Isopropyl cis-1-(Phenylsulfonyl)-2-isopropyl-5-vinyl-3-pyrroline 95
6 trans Isopropyl trans-1-(Phenylsulfonyl)-2-isopropyl-5-vinyl-3-pyrroline 99

The synthesis of four-membered nitrogen heterocycles, such as azetidines and their corresponding ketones (β-lactams), can be achieved from N-sulfonyl aziridines. Azetidines are important structural motifs in medicinal chemistry, and their synthesis often involves ring expansion of the corresponding aziridines. A direct and efficient method for converting 1-arenesulfonylaziridines into 1-arenesulfonylazetidines involves a one-pot reaction with dimethylsulfoxonium methylide. organic-chemistry.org This reaction, facilitated by microwave irradiation and using alumina as a solid support, provides a general route to substituted azetidines. organic-chemistry.org

β-Lactams, the core structural unit of penicillin and cephalosporin antibiotics, can also be synthesized from aziridine precursors. nih.gov A key method is the carbonylation of N-sulfonyl aziridines. The reaction of chiral aziridines with carbon monoxide, catalyzed by a rhodium complex such as [Rh(CO)2Cl]2, proceeds with high regio- and stereospecificity to yield the corresponding β-lactams. nih.gov This process involves the insertion of a carbonyl group and proceeds with complete retention of configuration at the stereocenter. nih.gov

Table 2: Synthesis of 1-Arenesulfonylazetidines from 1-Arenesulfonylaziridines organic-chemistry.org

Entry Arene Group (Ar) R Group Product Yield (%)
1 Phenyl H 1-(Phenylsulfonyl)azetidine 75
2 Tolyl H 1-(p-Tolylsulfonyl)azetidine 78
3 Phenyl Phenyl 1-(Phenylsulfonyl)-2-phenylazetidine 72
4 Tolyl Phenyl 1-(p-Tolylsulfonyl)-2-phenylazetidine 74
5 Phenyl Methyl 1-(Phenylsulfonyl)-2-methylazetidine 70

The construction of six-membered piperidine rings from aziridine precursors typically requires a more complex, multi-step strategy involving the formation of a key intermediate that facilitates ring expansion. One such strategy enables the synthesis of 2-alkyl-substituted piperidines from an aziridine bearing a 4-hydroxybutyl side chain. researchgate.net In this process, the hydroxyl group is converted into a leaving group (e.g., a tosylate). Subsequent intramolecular cyclization generates a strained bicyclic aziridinium (B1262131) ion. This reactive intermediate then undergoes regioselective and stereoselective ring-opening upon reaction with a nucleophile, such as an organocopper reagent, to afford the desired 2-substituted piperidine. researchgate.net This method allows for the formation of a carbon-carbon bond at the 2-position of the piperidine ring, providing a route to various biologically active alkaloids. researchgate.net

Seven-membered nitrogen heterocycles like azepines are present in numerous pharmacologically active compounds. pharmaguideline.com Cycloaddition reactions involving N-sulfonyl vinyl aziridines have emerged as a powerful tool for constructing these larger ring systems. For example, a rhodium-catalyzed [4+3] cycloaddition between vinyl aziridines and silyl dienol ethers enables the efficient and enantioselective synthesis of highly functionalized azepines. researchgate.net

Furthermore, rhodium catalysis can facilitate an intramolecular formal hetero-[5+2] cycloaddition of substrates containing both a vinyl aziridine and an alkyne moiety. researchgate.netunigoa.ac.in This reaction proceeds with a transfer of chirality from the starting material to furnish fused azepine derivatives with high enantiomeric excess. unigoa.ac.in These cycloaddition strategies are notable for their atom economy and the ability to build molecular complexity rapidly from readily available starting materials under mild conditions. researchgate.net

Table 3: Rhodium-Catalyzed Cycloadditions of Vinyl Aziridines for Azepine Synthesis researchgate.netunigoa.ac.in

Reaction Type Aziridine Component Diene/Alkyne Component Catalyst Product Type
Intermolecular [4+3] N-Sulfonyl vinyl aziridine Silyl dienol ether Rh(I) complex Functionalized Azepine
Intramolecular [5+2] N-Sulfonyl vinyl aziridine-alkyne (Internal) Rh(I) complex Fused Azepine

Stereoselective Access to Chiral Amines and Amino Alcohols

The phenylsulfonyl group activates the aziridine ring towards nucleophilic attack, enabling regioselective and stereoselective ring-opening reactions. This process is a cornerstone for the synthesis of chiral amines and amino alcohols, which are fundamental building blocks in medicinal chemistry and natural product synthesis. ku.edu The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center attacked by the nucleophile.

Enantiopure β-amino alcohols are a privileged structural motif found in numerous pharmaceuticals and natural products. westlake.edu.cn The synthesis of these compounds can be readily achieved through the nucleophilic ring-opening of chiral N-sulfonyl aziridines with oxygen-based nucleophiles. organic-chemistry.org This transformation provides a reliable method for installing both the amine and alcohol functionalities with defined stereochemistry.

A variety of nucleophiles, including water, alcohols, and carboxylates, can be employed to open the activated aziridine ring. The reaction can be performed under various conditions, including in continuous flow systems, which allow for the safe handling of potentially hazardous aziridine intermediates while enabling efficient and controlled reactions. organic-chemistry.org The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the aziridine substrate, but attack at the less substituted carbon is often favored. The stereochemical outcome is predictable, with the nucleophile attacking from the face opposite the C-N bond, leading to the corresponding β-amino alcohol derivative with inverted stereochemistry. rsc.org

Table 4: Representative Nucleophilic Ring-Opening of a Chiral N-Sulfonyl Aziridine

Starting Aziridine Nucleophile (Nu-H) Conditions Product (after N-deprotection) Stereochemistry
(R)-1-(Phenylsulfonyl)-2-phenylaziridine H2O Acid or base catalysis (S)-2-Amino-1-phenylethanol Inversion
(R)-1-(Phenylsulfonyl)-2-phenylaziridine Methanol (CH3OH) Lewis Acid (S)-2-Amino-1-methoxy-1-phenylethane Inversion
(S)-1-(Phenylsulfonyl)-2-methylaziridine Acetic Acid (CH3COOH) Heat (R)-1-Acetoxy-2-aminopropane Inversion

Chiral α-Trifluoromethyl Amines

The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making α-trifluoromethyl amines highly sought-after targets in medicinal chemistry. While the direct synthesis of these compounds can be challenging, strategies involving activated aziridines provide a valuable synthetic route.

The phenylsulfonyl activating group on the aziridine nitrogen facilitates nucleophilic ring-opening reactions. A plausible, though less commonly documented, strategy involves the ring-opening of a chiral 1-(phenylsulfonyl)aziridine with a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent (TMSCF₃), to install the trifluoromethyl group.

A more prevalent approach involves the use of pre-functionalized trifluoromethylaziridines. These chiral N-sulfonylated trifluoromethylaziridines can be synthesized via several methods, including the cyclization of fluorinated amino alcohol precursors. Once formed, these activated aziridines undergo highly regioselective ring-opening reactions. For instance, nucleophilic attack is often directed to the carbon atom not bearing the trifluoromethyl group, leading to the formation of chiral α-trifluoromethyl amines after subsequent chemical manipulations. The nucleophilic ring-opening of such aziridines serves as an effective method for creating fluorinated β-amino esters chim.it. The formation of an aziridinium ion intermediate from related β-amino-α-trifluoromethyl alcohols can also lead to α-trifluoromethyl amines through fluoride attack researchgate.net.

Research has focused on developing catalytic and diastereoselective methods for the direct synthesis of aziridines that already possess multiple chiral substitutions, including a trifluoromethyl group, via processes like radical aminotrifluoromethylation of alkenes rsc.org. These pre-formed trifluoromethyl aziridines are then valuable precursors for more complex chiral amines.

N-Alkylated Amines

The synthesis of N-alkylated amines is a fundamental transformation in organic chemistry. This compound serves as an excellent precursor for these compounds through a process known as alkylative ring-opening. In this strategy, the aziridine nitrogen is first alkylated, forming a highly reactive aziridinium ion. This ion is a potent electrophile that readily undergoes ring-opening upon attack by a wide range of nucleophiles.

This method provides a straightforward route to various N-alkylated amine-containing molecules, allowing for the simultaneous introduction of an external nucleophile at either the α- or β-position with high regio- and stereocontrol. The phenylsulfonyl group plays a crucial role in the initial stability of the aziridine and can be removed under reductive conditions after the ring-opening step to furnish the final N-alkylated amine. This sequence avoids the handling of potentially hazardous, unactivated aziridines while providing a versatile platform for synthesizing diverse nitrogenous compounds organic-chemistry.org.

Synthesis of Complex Natural Product Scaffolds and Bioactive Molecules

The inherent strain and defined stereochemistry of chiral aziridines make them powerful intermediates for constructing the complex polycyclic frameworks found in many natural products and bioactive molecules.

Indolizidine Alkaloids

Indolizidine alkaloids are a major class of natural products characterized by a bicyclic azabicyclo[4.3.0]nonane core structure jbclinpharm.org. Many of these compounds exhibit significant biological activities, including anti-cancer and anti-viral properties nih.gov. The synthesis of these alkaloids often relies on the stereocontrolled construction of the nitrogen-containing rings.

This compound can serve as a key C2-N synthon in the assembly of the indolizidine skeleton. A representative synthetic strategy involves the nucleophilic ring-opening of a chiral this compound by a stabilized carbanion or ylide derived from a pyridine precursor. This reaction establishes a new carbon-carbon bond and introduces the required nitrogen atom with defined stereochemistry. The resulting acyclic intermediate can then undergo a series of transformations, including intramolecular cyclization, to forge the bicyclic indolizidine core. The use of 1,3-dipolar cycloaddition reactions is another prominent strategy for building the indolizine core, which is a direct precursor to indolizidine alkaloids jbclinpharm.orgrsc.org.

N-Bridged Bicyclic Ring Systems

N-bridged bicyclic ring systems are prevalent structural motifs in a variety of biologically active alkaloids. The construction of these sterically constrained scaffolds represents a significant synthetic challenge. Activated aziridines like this compound can be employed in intramolecular strategies to access these frameworks.

One approach involves the initial ring-opening of the aziridine with a nucleophile that contains a tethered functional group. For example, a nucleophile containing a pendant alkene or alkyne can be used to open the aziridine ring. The resulting amino alcohol or amine derivative, after appropriate functional group manipulation, can then undergo an intramolecular cyclization reaction. This cyclization, often catalyzed by a transition metal, forges the second ring and establishes the N-bridged bicyclic system. The stereochemistry of the final product is often controlled by the initial stereocenter(s) present in the chiral aziridine precursor.

Role as Chiral Synthons and Ligands in Asymmetric Catalysis

Beyond their role as reactive intermediates, chiral aziridines derived from or analogous to this compound are valuable as chiral auxiliaries and as foundational scaffolds for the synthesis of chiral ligands used in asymmetric catalysis.

Employment as Chiral Ligands for Metal-Catalyzed Reactions

The development of novel chiral ligands is paramount to the advancement of asymmetric catalysis. The rigid, stereochemically defined structure of the aziridine ring makes it an attractive scaffold for ligand design. By functionalizing a chiral aziridine backbone with coordinating groups such as phosphines, amines, or phenols, a diverse array of ligands can be synthesized.

These aziridine-based ligands have been successfully employed in a range of metal-catalyzed reactions, inducing high levels of enantioselectivity. The precise spatial arrangement of the coordinating atoms, dictated by the aziridine core, creates a well-defined chiral environment around the metal center, enabling effective stereochemical communication during the catalytic cycle.

Ligand TypeMetal CatalystReaction TypeProductEnantiomeric Excess (ee)
Aziridine-phosphine- (Organocatalyst)Intramolecular Rauhut-CurrierChiral PhenolsUp to 98%
Aziridine-containing iminophenol (Salazin)Scandium (Sc)Asymmetric Aldol CondensationAldol AdductsNot specified
Aziridine carbinol- (Organocatalyst)Enantioselective ArylationDiarylmethanolsExcellent (not specified)

Table 1: Examples of Aziridine-Based Chiral Ligands and Their Application in Asymmetric Catalysis. This table summarizes the performance of various chiral ligands derived from aziridine scaffolds in different asymmetric transformations.

For example, enantiomerically pure aziridines containing a phosphine (B1218219) moiety have been shown to be highly effective organocatalysts in asymmetric intramolecular Rauhut–Currier reactions, affording chiral phenol products with up to 98% enantiomeric excess rsc.org. Similarly, chiral tridentate ligands, known as salazins, are readily prepared from enantiopure aziridines and salicylaldehydes. Their metal complexes have demonstrated excellent reactivity and enantioselectivity in catalytic asymmetric aldol condensations.

Application as Chiral Auxiliaries in Stereoselective Transformations

The inherent ring strain and the presence of a stereogenic center make chiral aziridines valuable intermediates in asymmetric synthesis. When the nitrogen atom is substituted with an electron-withdrawing group like phenylsulfonyl, the aziridine is "activated," facilitating regio- and stereoselective ring-opening reactions. This property allows this compound and its derivatives to act as chiral auxiliaries, guiding the stereochemical outcome of a reaction, with the auxiliary later being removed.

The sulfonyl group enhances the electrophilicity of the ring carbons and allows the nitrogen to stabilize a developing negative charge during nucleophilic attack researchgate.net. The stereochemistry of the products is often predictable, resulting from a highly stereoselective ring-opening process. For instance, nucleophilic attack typically occurs at the less substituted carbon of the aziridine ring, proceeding with inversion of configuration. This controlled bond-breaking and formation is fundamental to its role in asymmetric synthesis.

Chiral aziridines have been employed as both ligands and chiral auxiliaries in various stereoselective transformations acs.org. While the direct use of an unsubstituted, chiral this compound as an auxiliary is a foundational concept, more complex, substituted chiral N-sulfonyl aziridines are often synthesized and used to create specific chiral building blocks, such as α- or β-amino acids and their derivatives researchgate.net. The phenylsulfonyl group, after guiding the stereoselective transformation, can be removed under reductive conditions, although this step can sometimes be challenging.

In some applications, chiral aziridine phosphines, which can be derived from N-sulfonylated aziridines, have been successfully used as organocatalysts in asymmetric reactions like the intramolecular Rauhut–Currier reaction, achieving high enantiomeric excess (up to 98% ee) nih.gov. The stereochemical course of the reaction is directly controlled by the chirality of the aziridine catalyst nih.gov. This demonstrates the effective transfer of stereochemical information from the chiral aziridine scaffold to the final product.

Development of Domino and Cascade Reactions

The reactivity of the strained three-membered ring in this compound makes it an excellent substrate for domino and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. These processes are highly efficient in rapidly building molecular complexity from simple starting materials.

N-sulfonylated aziridines are key participants in these reaction sequences. For example, a domino process for the synthesis of 1,4-benzo- and pyrido-oxazepinones has been developed involving the one-pot sequential ring-opening and carboxamidation of N-tosylaziridines with 2-halophenols or 2-halopyridinols researchgate.net. This reaction is initiated by a base-catalyzed nucleophilic ring-opening of the aziridine by the phenol, followed by an intramolecular carboxamidation to form the seven-membered ring researchgate.net.

Similarly, cascade reactions involving palladium catalysis have been used to transform complex, polycyclic aziridines into stereodefined tetracyclic amines in a single step nih.govnorthumbria.ac.uk. These sequences can involve a Tsuji–Trost reaction followed by an intramolecular Diels-Alder reaction nih.govnorthumbria.ac.uk. While these examples involve more complex aziridines, the fundamental reactivity is imparted by the activated aziridine ring, a feature shared with this compound.

Another notable example is a base-mediated cascade reaction involving cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts nih.govresearchgate.net. This process begins with a [2+1] annulation to form a fused aziridine intermediate, which then undergoes a regioselective, hydrogen-mediated reductive ring-opening to afford functionalized β-amino ketones nih.govresearchgate.net. The N-sulfonyl group is crucial for activating the imine for the initial annulation and for controlling the regioselectivity of the subsequent ring-opening.

These examples underscore the utility of the N-sulfonyl aziridine moiety as a versatile building block in the design of efficient domino and cascade reactions for the synthesis of complex heterocyclic structures.

Pharmacological and Biological Activity Investigations

The phenylsulfonyl group and the aziridine ring are both structural motifs that can impart biological activity. Consequently, derivatives of this compound have been investigated for various pharmacological properties.

Studies on Antimicrobial and Anticancer Properties

The aziridine ring is a known pharmacophore present in several natural and synthetic compounds with antitumor and antibacterial activities, such as Mitomycin C nih.gov. The biological activity is often attributed to the ability of the strained ring to act as an alkylating agent for biological macromolecules. The sulfonyl group, particularly an aromatic one, is also a common feature in many antimicrobial drugs (sulfa drugs).

Derivatives incorporating the phenylsulfonyl moiety have shown promise as antimicrobial agents. Studies on related structures, such as N-phenylsulfonyl ureas and phenyl azetidine-2-one sulfonyl derivatives, have demonstrated activity against both Gram-positive and Gram-negative bacteria, with some compounds showing a Minimum Inhibitory Concentration (MIC) as low as 1 μg/mL against Staphylococcus aureus researchgate.net. Research on sulfonamide derivatives has also confirmed significant antibacterial activity against multidrug-resistant Staphylococcus aureus, with MIC values ranging from 64 to 512 µg/ml researchgate.net.

In the realm of anticancer research, the focus has often been on the ability of aziridine-containing compounds to alkylate DNA. More specifically, derivatives containing the phenylsulfonyl group have been explored as inhibitors of key cancer-related enzymes. For example, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides have been designed and synthesized as potent histone deacetylase (HDAC) inhibitors nih.gov. One such compound demonstrated remarkable cellular activity, with GI50 values in the sub-micromolar range against various cancer cell lines, including colon (HCT116), prostate (PC-3), and lung (A549) cancer cells nih.gov. This compound also showed significant inhibition of tumor growth in in vivo xenograft models nih.gov.

The following table summarizes the anticancer activity of a representative 2-(phenylsulfonyl)quinoline derivative.

Cell LineCancer TypeGI50 (µM)
HL-60Leukemia0.29
HCT116Colon Cancer0.08
PC-3Prostate Cancer0.15
A549Lung Cancer0.27
Data sourced from research on 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides as potent anticancer agents nih.gov.

Enzyme Inhibitory Effects (e.g., Acetylcholinesterase, Glycosidase, Carbonic Anhydrase)

The structural features of this compound derivatives make them candidates for enzyme inhibition. The sulfonamide group is a well-established zinc-binding group, making it a key component in inhibitors of zinc-containing enzymes like carbonic anhydrases.

Carbonic Anhydrase Inhibition: Aromatic and heterocyclic sulfonamides are known classical inhibitors of carbonic anhydrases (CAs). A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated as inhibitors of four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII nih.gov. These isoforms are involved in various physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma (hCA II) and cancer (hCA IX and XII). The studies revealed that modifications of the sulfonamide scaffold can lead to potent and isoform-selective inhibitors nih.govnih.gov. For instance, certain 4-(6-oxopyridazin-1-yl)benzenesulfonamides showed potent, low nanomolar inhibition of the cancer-related hCA IX and hCA XII isoforms nih.gov.

The table below shows the inhibition constants (Kᵢ) for selected benzenesulfonamide derivatives against different hCA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Derivative 5c295.4125.14.918.4
Derivative 7a358.3250.535.613.3
Derivative 7f58.131.66.48.7
Acetazolamide (Standard)25012255.7
Data adapted from studies on 4-(6-oxopyridazin-1-yl)benzenesulfonamides nih.gov.

Other Enzyme Inhibition: The potential for aziridine derivatives to act as enzyme inhibitors extends to other enzyme classes. Activated aziridines, such as esters and amides of aziridine-2-carboxylic acid bearing an arylsulfonyl group, have been identified as potent inhibitors of protein disulfide isomerase (PDI) enzymes, specifically PDIA1 and PDIA3 nih.gov. These enzymes are involved in protein folding and are targets for anticancer and anti-thrombotic drugs. Some of these compounds showed inhibitory activity in the low micromolar to low nanomolar range against PDIA1 nih.gov.

While direct studies on this compound as an inhibitor for acetylcholinesterase or glycosidase are less common, the broader classes of sulfonamides and aziridine-containing compounds have been explored. For example, various heterocyclic compounds are known to inhibit α-glucosidase, an enzyme relevant to diabetes management mdpi.com. Similarly, derivatives of heterocyclic systems like acridine have been investigated as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment nih.gov. These studies suggest that derivatization of the this compound scaffold could potentially lead to inhibitors of these enzymes as well.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 1-(phenylsulfonyl)aziridine. A primary focus is on achieving high levels of enantioselectivity and diastereoselectivity in ring-opening and annulation reactions.

Recent advancements include the use of chiral phosphines as organocatalysts. These catalysts have proven highly effective in promoting asymmetric reactions, yielding products with high enantiomeric excess. For example, a series of enantiomerically pure aziridines containing a phosphine (B1218219) moiety have been successfully applied as organocatalysts in asymmetric intramolecular Rauhut–Currier reactions, achieving up to 98% enantiomeric excess (ee). mdpi.com

Furthermore, chiral ligands derived from vaulted biaryls, such as VAPOL and VANOL, have been used to generate chiral Lewis acid catalysts. These catalysts are effective in the asymmetric aziridination of imines with diazo compounds, producing cis-3-substituted aziridine-2-carboxylates in excellent yields and high stereoselectivity. msu.edu The optimization of these catalyst systems continues to be an active area of research, aiming to broaden their substrate scope and improve their catalytic efficiency.

Transition metal catalysis also presents significant opportunities. Various transition metals, including palladium and silver, have been shown to catalyze the ring-opening of N-tosylaziridines with a range of carbon nucleophiles, offering excellent regioselectivity. mdpi.comresearchgate.net Future work in this area will likely involve the design of novel chiral ligands for these metals to induce high levels of asymmetry in these transformations.

Table 1: Examples of Catalytic Systems for Reactions of N-Sulfonylaziridines

Catalyst/Ligand SystemReaction TypeKey AdvantagesReference
Chiral Aziridine-PhosphinesIntramolecular Rauhut–CurrierHigh enantioselectivity (up to 98% ee) mdpi.com
VAPOL/VANOL-Boron CatalystsAsymmetric AziridinationHigh diastereoselectivity and enantioselectivity msu.edu
Ag(I)-diene ComplexesC-Arylation (Ring-Opening)Excellent regioselectivity mdpi.com
Chiral Bis(oxazoline) LigandsEnantioselective ImidationModerate enantioselectivity (up to 36% ee) nih.gov

Exploration of Unconventional Reaction Pathways and Transformations

Beyond traditional nucleophilic ring-opening, researchers are exploring unconventional methods to activate and transform this compound. These novel pathways often lead to the formation of complex molecular architectures that would be difficult to access through conventional means.

One emerging area is the use of photocatalysis and electrocatalysis. These methods utilize light or electrical energy to generate highly reactive intermediates under mild conditions. rsc.orgmdpi.combeilstein-journals.orgdigitellinc.com For instance, photocatalytic approaches can enable novel C-H functionalization and cross-coupling reactions involving aziridine (B145994) derivatives. While still a developing area for aziridines specifically, the broader application of these techniques in organic synthesis suggests significant potential.

Radical chemistry also offers new avenues for aziridine transformations. The generation of iminyl radicals from aziridine precursors can initiate a cascade of reactions, including cyclizations and ring-openings, to construct complex N-heterocycles. rsc.org This approach provides a complementary strategy to traditional polar reaction pathways.

Furthermore, recent breakthroughs in ring-opening annulation reactions have expanded the synthetic utility of aziridines. nih.gov These reactions involve the formal insertion of a two-atom or three-atom unit into the aziridine C-N bond, leading to the formation of larger heterocyclic rings, such as imidazolidines and oxazolidinones. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms is a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. organic-chemistry.org

Moreover, the combination of flow chemistry with high-throughput screening (HTS) and automation enables the rapid optimization of reaction conditions and the synthesis of compound libraries for drug discovery and materials science. ugent.benih.govresearchgate.netrsc.orgpeeriodicals.com Automated platforms can systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry to quickly identify optimal conditions for a desired transformation.

Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes. For reactions involving this compound, there is a growing emphasis on developing more environmentally benign methods for its synthesis and subsequent transformations.

A key focus is the replacement of conventional volatile organic solvents with greener alternatives. nih.gov Solvents such as water, ionic liquids, and bio-based solvents like Cyrene are being explored as reaction media for the synthesis of related heterocyclic compounds. mdpi.commdpi.comresearchgate.net For example, Lewis basic ionic liquids have been shown to be efficient and recyclable catalysts for the synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under solvent-free conditions. rsc.org

Biocatalysis represents another promising green approach. The use of enzymes to catalyze the synthesis and transformation of aziridines can offer high selectivity under mild reaction conditions. Recently, an engineered cytochrome P450 enzyme was shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a organic-chemistry.orgnih.gov-Stevens rearrangement, a transformation not achievable with other catalyst classes. researchgate.net

Furthermore, the development of catalytic processes that minimize waste and improve atom economy is a central tenet of green chemistry. The novel catalytic systems discussed in section 6.1 contribute to this goal by enabling reactions to proceed with higher efficiency and selectivity.

Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, advanced computational modeling is being used to elucidate reaction mechanisms and to guide the design of new experiments.

Density Functional Theory (DFT) is widely employed to study the mechanisms of reactions involving aziridines. researchgate.net DFT calculations can provide valuable insights into transition state geometries, activation energies, and the origins of stereoselectivity. rsc.org For instance, computational studies have been used to investigate the mechanism of titanocene-mediated radical ring-opening of N-acyl aziridines, confirming a concerted process. mdpi.com

Beyond mechanistic studies, there is a growing interest in using machine learning (ML) and artificial intelligence to predict the outcomes of chemical reactions. neurips.ccarocjournal.com By training algorithms on large datasets of known reactions, ML models can learn to predict the reactivity of new substrates and identify promising reaction conditions. nih.govchemrxiv.orgchemrxiv.org For example, an interpretable machine learning model has been developed to predict the heterogeneous reactivity of N-sulfonylimines, a class of compounds closely related to the precursors of this compound. nih.govchemrxiv.orgchemrxiv.org This data-driven approach has the potential to significantly accelerate the discovery and optimization of new reactions involving this compound.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Cα and Cβ chemical shifts distinguish aziridine ring substituents. For example, Cβ in this compound exhibits downfield shifts (~δ 45–50 ppm in ¹³C NMR) due to sulfonyl group electron-withdrawing effects .
  • DFT calculations : Optimize molecular geometries and predict NMR shifts (e.g., B3LYP/6-311++G(d,p) basis sets) to validate experimental data .
  • X-ray crystallography : Resolves stereochemical ambiguities in substituted aziridines .

How does this compound participate in stereoselective synthesis of amino alcohols and alkaloids?

Advanced Research Question
The sulfonyl group acts as a directing group, enabling regioselective ring-opening by nucleophiles (e.g., Grignard reagents or amines). Key methodologies include:

  • Chiral auxiliaries : N-(1-Phenylethyl)aziridine-2-carboxylate esters undergo asymmetric ring-opening with organocatalysts (e.g., thioureas) to yield enantiopure β-amino alcohols (ee > 90%) .
  • Transition-metal catalysis : Pd-catalyzed allylic amination of aziridines produces indolizidine alkaloids with axial chirality .
  • Kinetic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer, enabling access to both (R)- and (S)-configured products .

How can DFT studies resolve contradictions in experimental data for aziridine-catalyst interactions?

Advanced Research Question
Conflicting NMR data (e.g., Cβ chemical shift variations in catalyst-aziridine complexes) are analyzed via:

  • Molecular orbital analysis : Identify donor-acceptor interactions (e.g., σ→σ* between sulfonyl oxygen and catalyst) .
  • Binding energy calculations : Compare SC3 (monodentate) vs. SC6 (bidentate) catalyst-aziridine complexes to determine thermodynamically favored species .
  • Control experiments : Substitute this compound with non-reactive analogs (e.g., m3) to isolate electronic vs. steric effects .

What strategies address conflicting reactivity data in aziridine ring-opening reactions?

Advanced Research Question
Discrepancies in regioselectivity (Cα vs. Cβ attack) are resolved by:

  • Isotopic labeling : ¹⁵N-labeled aziridines track nitrogen inversion during ring-opening .
  • Kinetic profiling : Monitor reaction progress via in situ IR to identify intermediates (e.g., zwitterionic vs. radical pathways) .
  • Solvent screening : Protic solvents (e.g., MeOH) stabilize transition states via hydrogen bonding, favoring Cα attack .

How is this compound utilized in synthesizing bioactive sphingolipid analogs?

Advanced Research Question
The aziridine scaffold serves as a chiron for sphingoid bases:

  • Ring-opening with ceramide mimics : React with ω-hydroxy fatty acids to yield sphingosine analogs with anti-cancer activity (IC₅₀ < 10 μM in MCF-7 cells) .
  • Enzymatic resolution : Use sphingosine kinases to phosphorylate aziridine-derived ceramides, enhancing metabolic stability .
  • Pharmacophore mapping : Overlay aziridine-derived compounds with natural sphingolipids to optimize binding to S1P receptors .

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